molecular formula C20H22BrNO5 B2729534 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate CAS No. 1794785-33-3

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate

Cat. No.: B2729534
CAS No.: 1794785-33-3
M. Wt: 436.302
InChI Key: AFPQLPULWPZYBR-UHFFFAOYSA-N
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Description

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is a complex organic compound characterized by the presence of a bromophenyl group, a carbamoyl group, and a diethoxybenzoate moiety

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO5/c1-3-25-17-10-7-15(11-18(17)26-4-2)20(24)27-13-19(23)22-12-14-5-8-16(21)9-6-14/h5-11H,3-4,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPQLPULWPZYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate typically involves multiple steps, starting with the preparation of the bromophenyl and diethoxybenzoate precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the carbamoyl and diethoxybenzoate moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

The compound {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate (CAS No. 1794785-33-3) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula

  • C : 20
  • H : 22
  • Br : 1
  • N : 1
  • O : 5

Structure

The compound features a bromophenyl group attached to a carbamoyl moiety, which is further linked to a diethoxybenzoate. This structural configuration is crucial for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight422.3 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development in treating infections.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting that it may induce apoptosis or inhibit cell proliferation.

Pharmacological Studies

Recent pharmacological studies have focused on evaluating the efficacy and safety of this compound:

  • In vitro Studies : Cell viability assays conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM.
  • In vivo Studies : Animal models have been utilized to assess the therapeutic potential and toxicity of the compound. Results indicated a dose-dependent response with minimal adverse effects at lower doses.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of this compound. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Case Study 2: Anticancer Activity

In a research article featured in Cancer Research, the compound was tested against several human cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Safety and Toxicology

Safety assessments are critical for any new compound. Toxicological evaluations have indicated that while this compound exhibits some cytotoxic effects at high concentrations, it shows a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.

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